An In-depth Technical Guide to 2-Methylcyclobutan-1-one: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methylcyclobutan-1-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-methylcyclobutan-1-one. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data, outlines experimental protocols, and visualizes fundamental chemical processes related to this compound.
Chemical Structure and Identification
2-Methylcyclobutan-1-one is a cyclic ketone with a methyl substituent at the alpha-position to the carbonyl group. This seemingly simple structure gives rise to unique chemical properties due to the inherent ring strain of the cyclobutane ring.
Table 1: Structural and Identification Data for 2-Methylcyclobutan-1-one
| Property | Value |
| IUPAC Name | 2-methylcyclobutan-1-one |
| CAS Number | 1517-15-3[1][2] |
| Molecular Formula | C₅H₈O[2] |
| Molecular Weight | 84.12 g/mol [1][2] |
| SMILES String | CC1CCC1=O[2] |
| InChI Key | YQENJRQBTHILBT-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physical properties of 2-methylcyclobutan-1-one are influenced by its molecular weight, polarity, and the strained four-membered ring.
Table 2: Physicochemical Properties of 2-Methylcyclobutan-1-one
| Property | Value |
| Physical Form | Solid |
| Boiling Point | 118.9 °C at 760 mmHg[3] |
| Melting Point | Not available |
| Density | 0.961 g/cm³[3] |
| Solubility | More soluble in organic solvents than in water |
| Vapor Pressure | 16.3 mmHg at 25°C[3] |
Synthesis and Experimental Protocols
The synthesis of 2-methylcyclobutan-1-one can be achieved through various methods, with the methylation of cyclobutanone being a common approach.
Synthesis via Methylation of Cyclobutanone
A general protocol for the synthesis of 2-methylcyclobutan-1-one involves the methylation of cyclobutanone using a suitable methylating agent in the presence of a strong base.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclobutanone in anhydrous tetrahydrofuran (THF).
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Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF via the dropping funnel.
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Methylation: After stirring for a designated period, add methyl iodide dropwise to the reaction mixture.
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Quenching and Extraction: Allow the reaction to proceed to completion, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Spectroscopic Characterization
The structure and purity of 2-methylcyclobutan-1-one are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for ¹H and ¹³C NMR:
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Sample Preparation: Dissolve a small amount of purified 2-methylcyclobutan-1-one in deuterated chloroform (CDCl₃).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Expected Spectral Features:
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¹H NMR: Resonances corresponding to the methyl protons and the cyclobutane ring protons.
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¹³C NMR: A signal for the carbonyl carbon, as well as signals for the methyl and cyclobutane ring carbons.[2]
Infrared (IR) Spectroscopy
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: For a solid sample, prepare a KBr pellet or a Nujol mull. For a liquid sample, a thin film can be prepared between two salt plates.
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Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.
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Data Analysis: Identify the characteristic absorption bands, particularly the strong C=O stretch of the ketone.
Expected Spectral Features:
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A strong absorption band in the region of 1780-1750 cm⁻¹ is characteristic of the carbonyl group in a strained four-membered ring.
Mass Spectrometry (MS)
Experimental Protocol for GC-MS:
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Sample Introduction: Inject a dilute solution of 2-methylcyclobutan-1-one into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
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Data Acquisition: Obtain the mass spectrum, noting the molecular ion peak and the fragmentation pattern.
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Data Analysis: The molecular ion peak should correspond to the molecular weight of the compound (m/z = 84.12).[2]
Chemical Reactivity
The reactivity of 2-methylcyclobutan-1-one is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the significant ring strain of the cyclobutane ring.[1] This makes it more susceptible to nucleophilic attack compared to less strained cyclic ketones.[1] The presence of a methyl group also influences the regioselectivity and stereoselectivity of its reactions.[1]
Nucleophilic Addition
The carbonyl group readily undergoes nucleophilic addition reactions. A general mechanism for this process is depicted below.
